

Application Notes and Protocols: Rhodium-Catalyzed Ketone Synthesis from Vinyl Triflates and Aldehydes

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Compound of Interest

Compound Name: Vinyl triflate

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Introduction

The synthesis of ketones is a cornerstone of organic chemistry, with broad applications in the pharmaceutical and materials science industries. Traditional methods often rely on the use of stoichiometric organometallic reagents, which can present challenges in terms of functional group tolerance and waste generation. A modern alternative is the rhodium-catalyzed reductive coupling of **vinyl triflates** with aldehydes, mediated by formate.^{[1][2]} This method offers a direct and efficient pathway to a diverse range of ketones, avoiding the need for pre-metalated carbon nucleophiles and discrete redox manipulations.^[1] The reaction proceeds under relatively mild conditions and demonstrates broad substrate scope, making it a valuable tool for complex molecule synthesis.

Reaction Principle

This transformation is a tandem catalytic process involving a rhodium-catalyzed reductive coupling of a **vinyl triflate** and an aldehyde, followed by a redox isomerization.^{[1][3]} Potassium formate serves as the terminal reductant in this process. The overall reaction converts the aldehyde C-H bond and the **vinyl triflate** C-O bond into a new C-C bond and a ketone C=O bond, with water and carbon dioxide as byproducts.

Application Advantages

- Direct Conversion: Enables the direct synthesis of ketones from readily available aldehydes.
[\[1\]](#)[\[2\]](#)
- High Functional Group Tolerance: The mild reaction conditions are compatible with a wide range of functional groups.
- Avoidance of Stoichiometric Metals: Circumvents the use of stoichiometric organometallic reagents, leading to a more environmentally benign process.[\[1\]](#)
- Broad Substrate Scope: Applicable to a variety of aliphatic and aromatic aldehydes as well as cyclic and acyclic **vinyl triflates**.[\[1\]](#)[\[2\]](#)

Data Presentation

Table 1: Rhodium-Catalyzed Reductive Coupling-Redox Isomerization of Diverse Aldehydes with Cyclohexenyl Triflate.[\[1\]](#)[\[2\]](#)

Entry	Aldehyde	Product	Yield (%)
1	Piperonal	Cyclohexyl(3,4-methylenedioxyphenyl)methanone	85
2	4-Methoxybenzaldehyde	Cyclohexyl(4-methoxyphenyl)methanone	82
3	Benzaldehyde	Benzyl cyclohexyl ketone	75
4	4-(Trifluoromethyl)benzaldehyde	Cyclohexyl(4-(trifluoromethyl)phenyl)methanone	78
5	4-Chlorobenzaldehyde	(4-Chlorophenyl)(cyclohexyl)methanone	80
6	4-Bromobenzaldehyde	(4-Bromophenyl)(cyclohexyl)methanone	81
7	4-Iodobenzaldehyde	Cyclohexyl(4-iodophenyl)methanone	79
8	2-Naphthaldehyde	Cyclohexyl(naphthalen-2-yl)methanone	88
9	3-Thiophenecarboxaldehyde	Cyclohexyl(thiophen-3-yl)methanone	70
10	Furfural	Cyclohexyl(furan-2-yl)methanone	65
11	Cinnamaldehyde	1-Cyclohexyl-4-phenylbut-3-en-2-one	72

12	Hydrocinnamaldehyde	1-Cyclohexyl-4-phenylbutan-2-one	83
13	Cyclohexanecarboxaldehyde	Dicyclohexylmethanone	77
14	Pivalaldehyde	1-Cyclohexyl-2,2-dimethylpropan-1-one	60

Yields are of material isolated by silica gel chromatography.[1][2]

Table 2: Rhodium-Catalyzed Reductive Coupling-Redox Isomerization of Piperonal with Various Vinyl Triflates.[2][4]

Entry	Vinyl Triflate	Product	Yield (%)
1	Cyclopent-1-en-1-yl trifluoromethanesulfonate	Cyclopentyl(3,4-methylenedioxyphenyl)methanone	75
2	Cyclohept-1-en-1-yl trifluoromethanesulfonate	Cycloheptyl(3,4-methylenedioxyphenyl)methanone	80
3	4,4-Dimethylcyclohex-1-en-1-yl trifluoromethanesulfonate	(4,4-Dimethylcyclohexyl)(3,4-methylenedioxyphenyl)methanone	82
4	(Z)-Oct-4-en-4-yl trifluoromethanesulfonate	1-(3,4-Methylenedioxyphenyl)octan-4-one	65
5	1-Phenylvinyl trifluoromethanesulfonate	1-(3,4-Methylenedioxyphenyl)-2-phenylethan-1-one	55
6	2-Methylprop-1-en-2-yl trifluoromethanesulfonate	1-(3,4-Methylenedioxyphenyl)-3-methylbutan-2-one	70

Yields are of material isolated by silica gel chromatography.[\[2\]](#)[\[4\]](#)

Experimental Protocols

General Procedure for Rhodium-Catalyzed Ketone Synthesis

Materials:

- Rhodium(I) acetylacetonatodicarbonyl [Rh(acac)(CO)₂]

- 1,3-Bis(diphenylphosphino)propane (dppp)
- Potassium formate (KO₂CH)
- Aldehyde (1.0 equiv)
- **Vinyl triflate** (1.2 equiv)
- Anhydrous 1,4-dioxane
- Nitrogen or Argon atmosphere

Procedure:

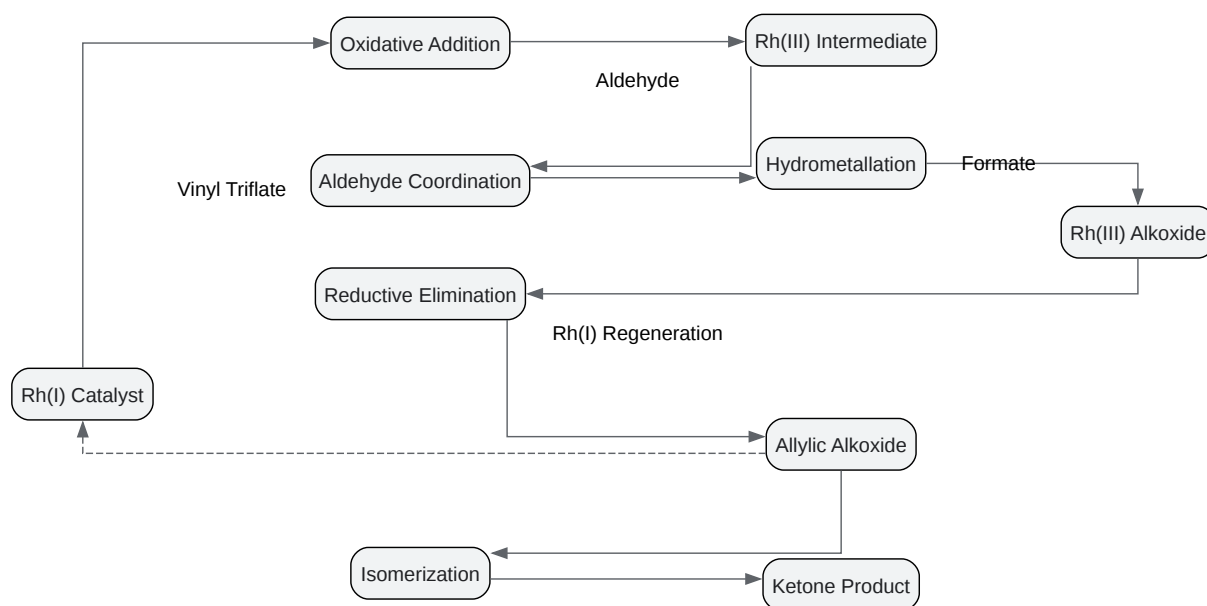
- To an oven-dried reaction vessel equipped with a magnetic stir bar, add Rh(acac)(CO)₂ (0.05 mmol, 5 mol%) and dppp (0.06 mmol, 6 mol%).
- Seal the vessel and purge with nitrogen or argon.
- Add anhydrous 1,4-dioxane (1.0 M solution with respect to the aldehyde).
- Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
- Add the aldehyde (1.0 mmol, 1.0 equiv), **vinyl triflate** (1.2 mmol, 1.2 equiv), and potassium formate (2.0 mmol, 2.0 equiv).
- Seal the vessel tightly and place it in a preheated oil bath at 100 °C.
- Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove inorganic salts.
- Concentrate the filtrate under reduced pressure.

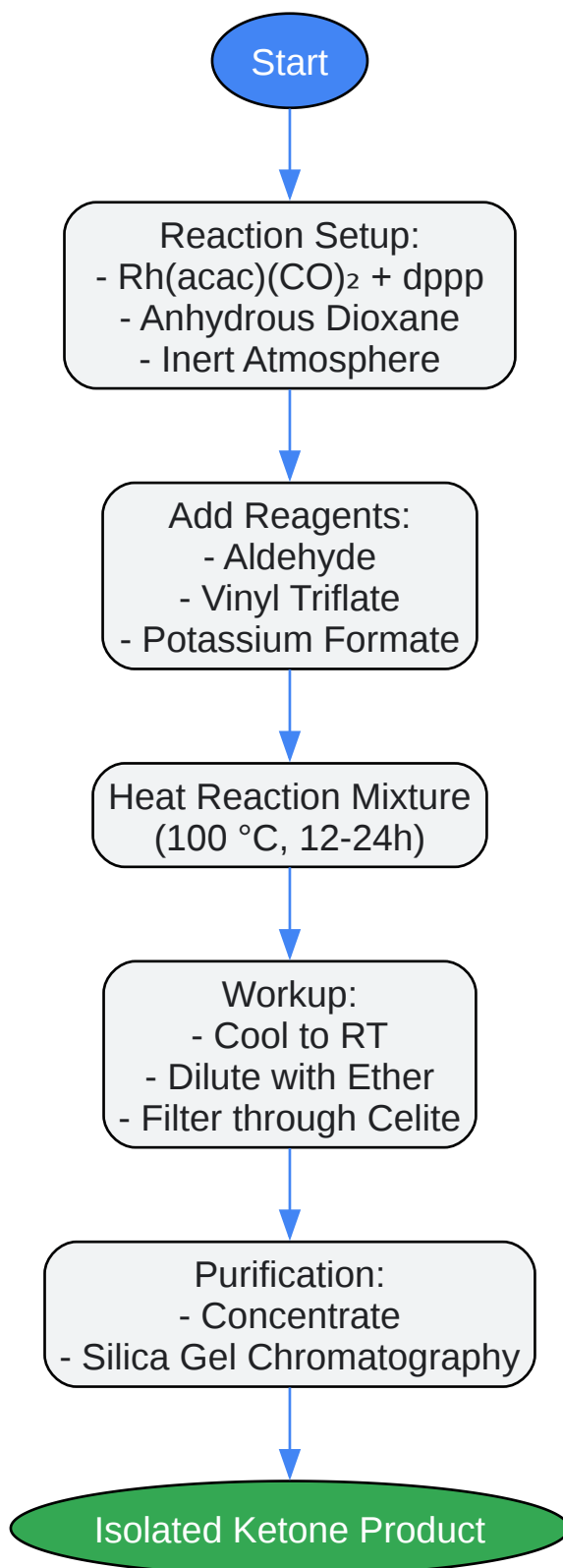
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired ketone.

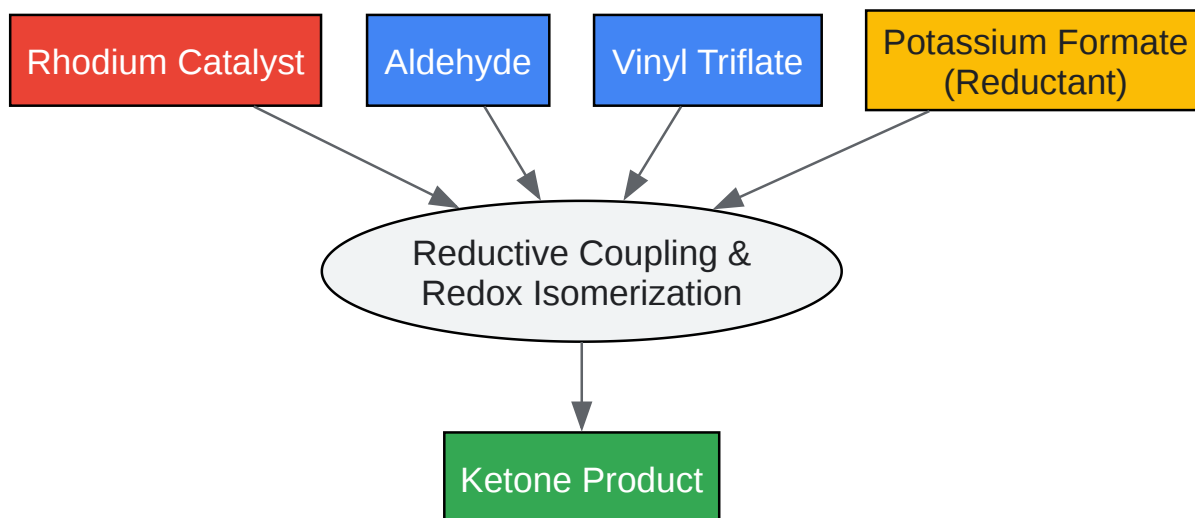
Note: The optimal reaction conditions, including catalyst loading, solvent, temperature, and reaction time, may vary depending on the specific substrates used.

Visualizations

Catalytic Cycle







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References

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